Cas no 84268-33-7 (Benzenepropanoic acid,3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester)
Benzenepropanoic acid,3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- Benzenepropanoic acid,3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
- 2-[2\'-hydroxy-3\'-tert-butyl-5\'-(2\'\'-methoxycarbonylethyl)phenyl]-2H-benzotriazole
- 2-[2'-hydroxy-3'-tert-butyl-5'-(2''-methoxycarbonylethyl)phenyl]-2H-benzotriazole
- METHYL ESTER
- Tinuvin 1130
- Tinuvin 1130 Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
- 104810-47-1
- UV-1130;Tinuvin 1130
- BCP13287
- D87591
- SCHEMBL31360
- UNII-634MC97D37
- 2-[3'-t-butyl-5'-(2-methoxycarbonylethyl)-2'-hydroxyphenyl]-2h-benzotriazole
- Q27894609
- 2-(3'-tert-butyl-2'-hydroxy-5'-(2-methoxycarbonylethyl)phenyl)benzotriazole
- Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
- Methyl 3-(3-tert-butyl-5-(2H-benzotriazol-2-yl)-4-hydroxyphenyl)propionate
- FT-0697230
- 634MC97D37
- methyl 3-(3-benzotriazol-2-yl-5-tert-butyl-4-hydroxyphenyl)propionate
- MFCD02100731
- methyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate
- UV-1130
- Methyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate
- 2-[3'-t-butyl-2'-hydroxy-5'-(2-methoxycarbonylethyl)phenyl]benzotriazole
- 104810-48-2
- 84268-33-7
- UV1130
- 102577-46-8
- NS00019540
- Methyl 3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyhydrocinnamate
- DTXSID9036488
- methyl 3-[3-tert-butyl-5-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]propionate
- UJRDRFZCRQNLJM-UHFFFAOYSA-N
- METHYL 3-[3-(1,2,3-BENZOTRIAZOL-2-YL)-5-TERT-BUTYL-4-HYDROXYPHENYL]PROPANOATE
- TINUVIN-1130
-
- Inchi: 1S/C20H23N3O3/c1-20(2,3)14-11-13(9-10-18(24)26-4)12-17(19(14)25)23-21-15-7-5-6-8-16(15)22-23/h5-8,11-12,25H,9-10H2,1-4H3
- InChI Key: UJRDRFZCRQNLJM-UHFFFAOYSA-N
- SMILES: OC1=C(C=C(CCC(=O)OC)C=C1C(C)(C)C)N1N=C2C=CC=CC2=N1
Computed Properties
- Exact Mass: 353.174
- Monoisotopic Mass: 353.174
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 479
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.2A^2
- XLogP3: 4.7
Experimental Properties
- Density: 1.21
- Boiling Point: 500.239 °C at 760 mmHg
- Flash Point: 256.335 °C
- Refractive Index: 1.6
Benzenepropanoic acid,3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1612023-250mg |
Methyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate |
84268-33-7 | 98% | 250mg |
¥80.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1612023-1g |
Methyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate |
84268-33-7 | 98% | 1g |
¥214.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1612023-5g |
Methyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate |
84268-33-7 | 98% | 5g |
¥744.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1612023-200g |
Methyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate |
84268-33-7 | 98% | 200g |
¥5361.00 | 2024-07-28 | |
| A2B Chem LLC | AH58689-250mg |
Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester |
84268-33-7 | 98% | 250mg |
$22.00 | 2024-04-19 | |
| A2B Chem LLC | AH58689-1g |
Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester |
84268-33-7 | 98% | 1g |
$40.00 | 2024-04-19 | |
| A2B Chem LLC | AH58689-5g |
Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester |
84268-33-7 | 98% | 5g |
$114.00 | 2024-04-19 |
Benzenepropanoic acid,3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on Benzenepropanoic acid,3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
Recent Advances in the Study of Benzenepropanoic Acid Derivative (CAS: 84268-33-7) and Its Applications in Chemical Biology and Medicine
The compound Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester (CAS: 84268-33-7) has garnered significant attention in recent years due to its unique chemical properties and potential applications in chemical biology and pharmaceutical research. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the compound's role as a potent ultraviolet (UV) absorber, making it a valuable additive in sunscreens and polymer stabilizers. Its benzotriazole moiety is particularly effective in scavenging free radicals, which contributes to its antioxidative properties. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to characterize its structure and confirm its stability under various environmental conditions.
In the pharmaceutical domain, preliminary in vitro studies suggest that this compound exhibits moderate inhibitory activity against certain inflammatory enzymes, such as cyclooxygenase-2 (COX-2). Researchers are exploring its potential as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects. Molecular docking simulations have revealed favorable binding interactions with COX-2, supporting its therapeutic promise.
Moreover, the compound's methyl ester group has been a focal point in prodrug design. Recent pharmacokinetic studies indicate that this moiety enhances bioavailability, making it a candidate for oral drug formulations. However, challenges remain in optimizing its metabolic stability and minimizing off-target effects, which are currently under investigation via structure-activity relationship (SAR) studies.
Environmental impact assessments of 84268-33-7 have also emerged as a critical research area. While the compound is biodegradable under specific conditions, its persistence in aquatic systems raises concerns. Recent regulatory reviews emphasize the need for greener synthetic routes and improved waste management protocols to mitigate ecological risks.
In conclusion, Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester represents a multifaceted molecule with applications spanning materials science and medicine. Ongoing research is expected to unlock its full potential, particularly in targeted drug delivery and sustainable chemistry. Collaborative efforts between academia and industry will be pivotal in addressing current limitations and translating findings into practical solutions.
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